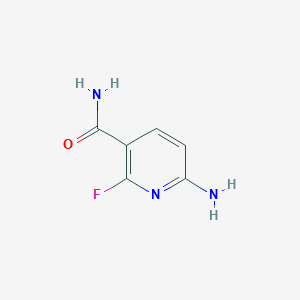

6-氨基-2-氟烟酰胺

描述

Synthesis Analysis

The synthesis of compounds related to 6-Amino-2-fluoronicotinamide often involves palladium-catalyzed reactions, as seen in the practical synthesis of key pharmaceutical intermediates. For instance, the introduction of the aminomethyl moiety via a palladium-catalyzed cyanation/reduction sequence has been a critical step in synthesizing closely related compounds (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of 6-aminonicotinamide, a related compound, has been extensively studied through vibrational spectroscopic analysis and quantum chemical studies. These studies have predicted the most stable molecular structure, providing insights into the molecule's electronic transition and reactivity, as well as identifying reactive sites and intra-molecular interactions (Asath et al., 2017).

Chemical Reactions and Properties

Electroorganic synthesis techniques have been employed to synthesize related compounds, such as 6-aminonicotinic acid, from precursors like 2-amino-5-chloropyridine through electrochemical hydrogenation and carboxylation processes. These methods highlight the reactivity and potential transformations of the compound under study (Raju et al., 2003).

科学研究应用

Radiotracer Development for PET Imaging

6-氨基-2-氟烟酰胺衍生物的一个重要应用是用于正电子发射断层扫描(PET)成像的放射追踪剂的开发。具体来说,如[(18)F]N-(2-(二乙基氨基)乙基)-6-氟烟酰胺等衍生物由于其高肿瘤摄取率和快速体内清除,主要通过肾脏排泄,已显示出在黑色素瘤PET成像中具有潜力。这种新型放射追踪剂展示了在临床试验中评估治疗剂对黑色素瘤的反应性方面的显著潜力(Greguric et al., 2009)。

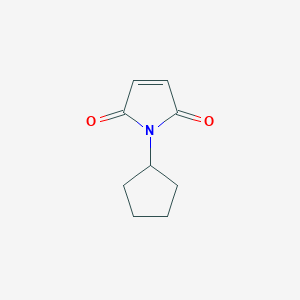

胰岛素瘤成像的假体基团

另一个应用涉及合成N-(2-(2,5-二氧-2,5-二氢-1H-吡咯-1-基)乙基)-6-氟烟酰胺([18F]FNEM),一种针对胰岛素样生长因子1受体(GLP-1R)阳性胰岛素瘤的新型假体剂。这种化合物旨在通过PET特异性成像胰岛素瘤,一种胰腺神经内分泌肿瘤。当[18F]FNEM与[Cys40]-exendin-4结合时,展示了特异性靶向和成像能力,为胰岛素瘤的诊断和监测提供了有价值的工具(Yue et al., 2014)。

化学生物学探索

在化学生物学中,由6-氨基-2-氟烟酰胺和类似化合物衍生的荧光氨基酸已被用于创建荧光大分子,如肽和蛋白质。这些发展使得对生物系统的非侵入性研究成为可能,有助于理解复杂的分子过程。这些荧光氨基酸的设计和合成扩展了用于跟踪蛋白质相互作用和以高空间分辨率成像细胞事件的工具箱(Cheng et al., 2020)。

用放射标记的氨基酸追踪剂进行肿瘤成像

放射标记的氨基酸追踪剂,包括6-氨基-2-氟烟酰胺衍生物,已在肿瘤成像中发挥关键作用,特别是在传统追踪剂如18F-氟脱氧葡萄糖(18F-FDG)受限的情况下。这些追踪剂在脑肿瘤、神经内分泌肿瘤(NETs)和前列腺癌成像中找到了应用。它们在肿瘤组织浓度方面具有优势,提供有关肿瘤体积和边界的准确信息,并已成为诊断和监测这些疾病中不可或缺的工具(Jain & Dhingra, 2023)。

属性

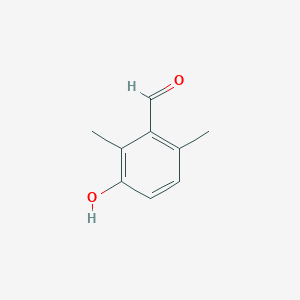

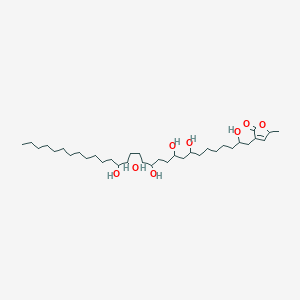

IUPAC Name |

6-amino-2-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-5-3(6(9)11)1-2-4(8)10-5/h1-2H,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUULJUZKGZQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-fluoronicotinamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)

![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)

![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)